molecular formula C8H4F4O B1303261 3-Fluoro-2-(trifluoromethyl)benzaldehyde CAS No. 924817-93-6

3-Fluoro-2-(trifluoromethyl)benzaldehyde

Cat. No. B1303261
M. Wt: 192.11 g/mol
InChI Key: YYQGKGKDRPRFFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related trifluoromethylated compounds has been explored in several studies. For instance, a novel copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes has been developed, providing access to trifluoromethylated naphthoquinones . This method could potentially be adapted for the synthesis of 3-Fluoro-2-(trifluoromethyl)benzaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and electronic nature of benzaldehyde derivatives have been investigated, particularly focusing on the interactions involving organic fluorine. For example, trifluoromethylated benzanilides have been synthesized, and their structures were analyzed to understand the role of weak intermolecular interactions, such as hydrogen bonding and the "fluorous effect" . These findings could be extrapolated to 3-Fluoro-2-(trifluoromethyl)benzaldehyde, suggesting that similar weak interactions may influence its molecular conformation and crystal packing.

Chemical Reactions Analysis

The reactivity of fluorine-containing aldehydes has been studied in various contexts. Fluorinated 3-oxoesters have been shown to react with aldehydes to form different products depending on the reaction conditions . Additionally, the benzaldehyde/boron trifluoride adduct has been characterized, demonstrating the influence of Lewis acid complexation on the reactivity of the carbonyl group . These studies provide insights into the potential reactivity of 3-Fluoro-2-(trifluoromethyl)benzaldehyde in the presence of nucleophiles and Lewis acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine atoms. For instance, soluble fluoro-polyimides derived from fluorinated aromatic diamines exhibit excellent thermal stability and low moisture absorption . While the specific properties of 3-Fluoro-2-(trifluoromethyl)benzaldehyde are not directly reported, the presence of fluorine atoms in its structure suggests that it may also possess unique physical and chemical properties that could be beneficial in material applications.

Scientific Research Applications

  • Synthesis of Diaryl Ether

    • “3-Fluoro-2-(trifluoromethyl)benzaldehyde” can be used in the synthesis of diaryl ether . Diaryl ethers are a class of organic compounds that are often used as building blocks in organic synthesis. They have applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
    • The synthesis typically involves the reaction of “3-Fluoro-2-(trifluoromethyl)benzaldehyde” with a phenol in the presence of a base . The reaction conditions and the choice of phenol can be varied to obtain different diaryl ethers .
    • The resulting diaryl ethers can have various properties and uses, depending on their specific structures .
  • Synthesis of Curcumin Analogs

    • “3-Fluoro-2-(trifluoromethyl)benzaldehyde” can also be used in the synthesis of curcumin analogs . Curcumin is a natural compound with anti-inflammatory, antioxidant, and anticancer properties .
    • The synthesis involves the reaction of “3-Fluoro-2-(trifluoromethyl)benzaldehyde” with other reagents to form a curcumin-like structure . The specific reagents and reaction conditions can be varied to obtain different curcumin analogs .
    • These curcumin analogs can then be tested for various biological activities, such as anti-inflammatory or anticancer activity .
  • Synthesis of Fluorinated Aromatic Compounds

    • “3-Fluoro-2-(trifluoromethyl)benzaldehyde” can be used in the synthesis of various fluorinated aromatic compounds . These compounds are often used in the development of pharmaceuticals and agrochemicals due to their unique properties .
    • The synthesis typically involves the reaction of “3-Fluoro-2-(trifluoromethyl)benzaldehyde” with other reagents under specific conditions . The choice of reagents and conditions can be varied to obtain different fluorinated aromatic compounds .
    • The resulting compounds can then be tested for various properties and activities, depending on the specific goals of the research .
  • Development of Fluorinated Polymers

    • “3-Fluoro-2-(trifluoromethyl)benzaldehyde” can also be used in the development of fluorinated polymers . These polymers have a wide range of applications, including in the production of high-performance materials .
    • The development process typically involves the polymerization of “3-Fluoro-2-(trifluoromethyl)benzaldehyde” with other monomers . The choice of monomers and polymerization conditions can be varied to obtain different fluorinated polymers .
    • The resulting polymers can have various properties and uses, depending on their specific structures .

Future Directions

The future research directions of “3-Fluoro-2-(trifluoromethyl)benzaldehyde” could involve further exploration of its synthesis methods, chemical reactions, and potential applications . More studies are needed to fully understand its mechanism of action and safety profile .

properties

IUPAC Name

3-fluoro-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQGKGKDRPRFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377717
Record name 3-fluoro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(trifluoromethyl)benzaldehyde

CAS RN

924817-93-6
Record name 3-fluoro-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-2-(trifluoromethyl)benzaldehyde
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